2-Acetamido-3-methylhexanoic acid
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-acetamido-3-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6(2)8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
FYKTXGUOMBUHHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Protection and Acetylation of Hydroxyl Groups
The initial step often involves selective protection of hydroxyl groups in carbohydrate-like intermediates to prevent unwanted side reactions. For example, in the synthesis of related compounds such as 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-D-mannopyranose, the 6-hydroxy group is selectively protected using triphenylmethyl chloride (trityl chloride), an acid-labile protecting group. This selective protection allows the remaining hydroxyl groups (positions 1, 3, and 4) to be acetylated using acetic anhydride in pyridine solution, which is acid-resistant. The trityl group is then removed under mild acidic conditions to yield the triacetylated acetamido sugar derivative with an overall yield of about 30%–35% from the starting material (N-acetyl-D-mannosamine).
Synthesis of 2-Acetamido-3-methylhexanoic Acid
While the exact stepwise synthesis of this compound is less directly documented, the methodologies used for structurally similar amino acid derivatives involve:
- Starting from suitable amino acid esters or related precursors.
- Employing enzymatic or chemical hydrolysis to introduce or modify functional groups.
- Using protecting groups to control the introduction of the acetamido group at the 2-position.
- Employing stereoselective synthesis techniques to ensure the correct configuration at the chiral centers.
For example, in analogous systems, the (R)-3-cyano-2-ethoxycarbonyl-5-methylhexanoic acid ethyl ester can be recycled and modified via enzymatic hydrolysis to yield related amino acid derivatives.
Phosphoramidate Prodrug Synthesis (Related Context)
In a related context, the preparation of phosphoramidate prodrugs of acetamido sugars involves the activation of hydroxyl groups via Grignard reagents (e.g., tert-butyl magnesium chloride) in tetrahydrofuran at low temperatures, followed by reaction with phosphorochloridate intermediates. This method yields mixtures of diastereomers and anomers, with purification challenges due to tailing in chromatography. The overall yield ranges from 11% to 20% from the starting acetamido sugar.
Preparation of Key Intermediates: Phosphorochloridates
The synthesis of phosphorochloridate intermediates, such as ethyl (chloro(phenoxy)phosphoryl)-L-leucinate, is achieved by reacting phenyl dichlorophosphate with amino acid esters in anhydrous dichloromethane at low temperatures (-78°C) in the presence of triethylamine. The product is isolated as a colorless oil and used directly in subsequent steps.
Data Table: Summary of Key Reaction Conditions and Yields
| Step Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Selective 6-OH protection with triphenylmethyl chloride | Triphenylmethyl chloride, anhydrous pyridine, 60°C | ~30-35% overall | Acid-labile protection, inert atmosphere needed |
| Acetylation of remaining hydroxyls | Acetic anhydride, pyridine, 0°C | High | Acid-resistant acetylation |
| Deprotection of trityl group | 80% Acetic acid in water, 60°C, 4 hours | Quantitative | Mild acidic conditions |
| Activation with tert-butyl magnesium chloride | tBuMgCl in THF, −20°C, argon atmosphere | Moderate | For phosphoramidate prodrug synthesis |
| Reaction with phosphorochloridate intermediates | Phosphorochloridate, THF, room temperature | 35-60% | Mixture of diastereomers and anomers |
| Preparation of phosphorochloridate intermediates | Phenyl dichlorophosphate, amino acid esters, TEA, −78°C | High | Used directly in next step |
Research Findings and Analytical Characterization
- The synthetic intermediates and final products are characterized by nuclear magnetic resonance spectroscopy (^1H-NMR, ^13C-NMR), infrared spectroscopy, and chromatographic techniques to confirm structure and purity.
- The use of acid-labile and acid-resistant protecting groups allows selective functionalization and deprotection steps without compromising sensitive moieties.
- The Grignard activation method for phosphoramidate formation offers superior yields and cleaner products compared to alternative methods such as N-methyl imidazole routes.
- Purification challenges, including chromatographic tailing and co-elution with impurities, are significant factors limiting overall yields and require careful optimization.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-3-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic Acid
- Structural Differences: The methoxyphenylacrylic acid derivative replaces the methylhexanoic acid chain with a methoxyphenyl group conjugated to an acrylic acid moiety. This introduces aromaticity and extended π-conjugation, which are absent in 2-acetamido-3-methylhexanoic acid . Functional Implications:
- The methoxyphenyl group enhances rigidity and may increase UV absorption properties, making it suitable for spectroscopic studies.
- Hydrogen bonding in the crystal lattice involves phenolic O–H⋯O and amide N–H⋯O interactions, similar to the acetamido group in the target compound. However, the additional methoxy group introduces steric and electronic effects that alter solubility and intermolecular packing .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structural Differences: This compound features a benzoic acid core with an ethoxy-oxoacetamido substituent, contrasting with the aliphatic hexanoic acid chain in the target compound. Functional Implications:
- The ethoxy-oxoacetamido group creates a planar geometry, facilitating dense hydrogen-bonded networks (O–H⋯O and C–H⋯O) in the crystal structure, paralleling the acetamido-carboxylic acid interactions in this compound .
- The aromatic benzoic acid backbone likely increases thermal stability compared to the aliphatic hexanoic acid, which may exhibit greater conformational flexibility .
3-Methylthiophene-2-carboxamide
- Structural Differences: A thiophene ring replaces the hexanoic acid chain, and the acetamido group is absent. Functional Implications:
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding : The acetamido group in all compared compounds drives intermolecular interactions, stabilizing crystal lattices. However, substituents like methoxyphenyl or ethoxy-oxoacetamido modulate packing efficiency and solubility .
- Bioactivity Potential: While this compound’s applications are undocumented, its structural analogs show promise in drug design (e.g., methoxyphenyl derivatives for antioxidant activity) .
- Synthetic Challenges : Branched aliphatic chains (as in the target compound) may complicate synthesis compared to aromatic analogs, due to steric hindrance during functionalization .
Biological Activity
2-Acetamido-3-methylhexanoic acid (AMHA) is a non-natural amino acid that has garnered attention for its potential biological activities, particularly in the context of plant resistance and stress responses. This compound is structurally related to natural amino acids and has been investigated for its role as a plant elicitor, enhancing resistance against various biotic and abiotic stresses.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
AMHA acts primarily as a plant elicitor, inducing resistance mechanisms in plants against pathogens and environmental stressors. The compound is believed to enhance the synthesis of defense-related proteins and secondary metabolites, which are crucial for plant immunity.
Elicitation of Plant Resistance
Research has demonstrated that AMHA can significantly enhance plant resistance to various stresses:
- Temperature Stress : AMHA pretreatment has been shown to protect plants from extreme temperature conditions. For instance, studies indicated that wheat treated with AMHA exhibited increased tolerance to heat stress, maintaining higher levels of chlorophyll and photosynthetic efficiency compared to untreated controls .
-
Pathogen Resistance : AMHA has been effective against several pathogens:
- Powdery Mildew : In wheat, AMHA treatment resulted in reduced infection rates of powdery mildew.
- Bacterial Infections : In Arabidopsis, AMHA enhanced resistance against Pseudomonas syringae DC3000, a common bacterial pathogen .
- Viral Infections : Tobacco plants treated with AMHA showed increased resistance to Tomato spotted wilt virus.
Induction of Defense Mechanisms
AMHA is believed to trigger the production of reactive oxygen species (ROS) and activate signaling pathways associated with plant defense responses. This includes the upregulation of pathogenesis-related proteins and the reinforcement of cell walls through lignification processes.
Study 1: AMHA as a Plant Elicitor
In a controlled study, AMHA was applied to wheat plants subjected to heat stress conditions. The results indicated:
- Chlorophyll Content : Increased by 30% in treated plants compared to controls.
- Disease Incidence : Reduced by 40% against powdery mildew infections.
- Yield Parameters : Treated plants exhibited improved yield metrics, including grain weight and number of grains per spike.
Study 2: Mechanistic Insights into Resistance Induction
A separate investigation focused on the biochemical pathways activated by AMHA. Key findings included:
- Enhanced expression of genes involved in phenylpropanoid biosynthesis, leading to increased levels of flavonoids and phenolic compounds.
- Activation of salicylic acid (SA) and jasmonic acid (JA) signaling pathways, both critical for systemic acquired resistance in plants .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Induces plant resistance against pathogens and stress | Triggers ROS production; activates SA/JA pathways |
| 2-Amino-3-methylhexanoic acid | Similar elicitor properties; less studied | Potentially similar mechanisms |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Acetamido-3-methylhexanoic acid, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves a multi-step approach:
Acylation : Introduce the acetamido group via acetylation of a precursor like 2-amino-3-methylhexanoic acid using acetic anhydride or acetyl chloride under mild alkaline conditions (pH 8–9) to prevent hydrolysis .
Protection/Deprotection : Protect reactive groups (e.g., carboxylic acid) using tert-butyl esters, which are stable during acylation and easily removed with trifluoroacetic acid .
Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol-water mixtures to isolate the pure product.
- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 chloroform-methanol). Yield improvements (>70%) are achieved by maintaining anhydrous conditions and controlled temperature (20–25°C) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- NMR : 1H and 13C NMR (DMSO-d6) identify key signals:
- Acetamido methyl group at δ ~1.8–2.0 ppm (singlet).
- Carboxylic proton (broad, δ ~12.5 ppm) and methyl branch (δ ~0.9–1.1 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., chiral centers at C2 and C3) and confirms intramolecular hydrogen bonding between the acetamido and carboxylic groups .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C9H17NO3: 199.12) validates molecular weight .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what challenges arise in scaling these methods?
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid. Retention times vary by ~2–3 minutes for (2R,3S) vs. (2S,3R) enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer, achieving >90% enantiomeric excess (ee) .
- Challenges : Scalability requires optimizing solvent recovery and minimizing enzyme denaturation. Batch reactor setups with immobilized enzymes improve cost efficiency .
Q. What computational tools are effective in predicting the metabolic stability and interaction targets of this compound?
- In Silico Models :
- ADMET Prediction : Use SwissADME to assess permeability (LogP ~1.2) and cytochrome P450 interactions .
- Molecular Docking : AutoDock Vina simulates binding to enzymes like hydrolases or aminotransferases, identifying potential inhibition sites (e.g., ΔG ~-8.5 kcal/mol for hypothetical targets) .
- Metabolic Pathway Mapping : Tools like BKMS_METABOLIC predict β-oxidation pathways, highlighting metabolites like 2-acetamido-3-methyl-4-ketopentanoic acid .
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
- Variables to Control :
- Purity : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to exclude impurities influencing bioactivity .
- Assay Conditions : Standardize cell culture media (e.g., DMEM vs. RPMI-1640) and incubation times (24–48 hrs) to reduce variability in cytotoxicity or enzyme inhibition assays .
- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SARs), accounting for substituent effects (e.g., methyl vs. ethyl groups) .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Storage Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
